molecular formula C15H27NO2Si B12609522 2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol CAS No. 647376-61-2

2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol

Cat. No.: B12609522
CAS No.: 647376-61-2
M. Wt: 281.46 g/mol
InChI Key: JRXBEVNNJAQHNX-UHFFFAOYSA-N
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Description

2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol is a complex organic compound that features a phenol group, an amino group, and a tert-butyl(dimethyl)silyl-protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol typically involves multiple steps. One common method starts with the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . The protected intermediate is then subjected to further reactions to introduce the amino and phenol groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of protecting groups and selective functionalization, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like tetra-n-butylammonium fluoride for deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the amino group would yield primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its phenol and amino groups.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds and hydrogen bonds. The tert-butyl(dimethyl)silyl group provides steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol is unique due to its combination of functional groups and the presence of the tert-butyl(dimethyl)silyl-protected hydroxyl group

Properties

CAS No.

647376-61-2

Molecular Formula

C15H27NO2Si

Molecular Weight

281.46 g/mol

IUPAC Name

2-[2-amino-3-[tert-butyl(dimethyl)silyl]oxypropyl]phenol

InChI

InChI=1S/C15H27NO2Si/c1-15(2,3)19(4,5)18-11-13(16)10-12-8-6-7-9-14(12)17/h6-9,13,17H,10-11,16H2,1-5H3

InChI Key

JRXBEVNNJAQHNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC1=CC=CC=C1O)N

Origin of Product

United States

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